4-Chloro-1H-indazol-6-amine
Overview
Description
4-Chloro-1H-indazol-6-amine is a heterocyclic aromatic organic compound characterized by the presence of a chlorine atom and an amine group on an indazole ring
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 4-chloro-1h-indazol-6-amine, have a wide variety of biological properties .
Mode of Action
Indazole derivatives have been found to possess anti-inflammatory properties . For instance, 6- (p -Bromophenyl)amino-7- (p -chlorophenyl)indazolo- [2′,3′:1,5]-1,2,4-triazolo- [4,3- a ]-1,3,5-benzotriazepine, a novel inhibitor of cyclo-oxygenase-2 (COX-2), was found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Biochemical Pathways
For example, one indazole derivative was found to inhibit the production of prostaglandin E 2 (PGE 2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
It is known that indazole derivatives can have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazol-6-amine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 4-chloroaniline and hydrazine.
Cyclization Reaction: The key step involves cyclization, where the starting materials undergo a condensation reaction to form the indazole ring.
Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-chloro-1H-indazol-6-one.
Reduction: Reduction reactions can lead to the formation of 4-chloro-1H-indazol-6-ol.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 4-Chloro-1H-indazol-6-one
Reduction Products: 4-Chloro-1H-indazol-6-ol
Substitution Products: Various derivatives depending on the substituent used.
Scientific Research Applications
4-Chloro-1H-indazol-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Chloro-1H-indazol-6-amine is similar to other indazole derivatives, but it has unique properties due to the presence of the chlorine atom and the amine group. Some similar compounds include:
1H-Indazole: A basic structure without the chlorine atom.
2H-Indazole: A structural isomer with a different arrangement of atoms.
4-Methyl-1H-indazole: A derivative with a methyl group instead of chlorine.
These compounds share the indazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1H-indazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWACFIMPQAJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598312 | |
Record name | 4-Chloro-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221681-84-1 | |
Record name | 4-Chloro-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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